H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me)

δ-opioid receptor functional antagonism Dmt-Tic pharmacophore

H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me) (CAS 1049747-45-6, CHEMBL450263) is the definitive δ-opioid receptor antagonist in the Dmt-Tic series. A single N1-methylation on the benzimidazole converts the parent agonist UFP-512 into a potent antagonist (MVD pA2=9.90) while retaining subnanomolar affinity (Kiδ=0.059nM). This matched-pair system is essential for resolving agonist- vs. antagonist-bound δ-receptor conformational states. Only the S-enantiomer provides the unique bifunctional profile—potent δ-antagonism with residual μ-agonism (GPI IC50=2886nM). Stereochemical purity is critical; the R-diastereomer (compound 11) is μ-silent. Researchers investigating δ-mediated CNS effects require this compound for its distinctive in vivo signature (sedation with convulsions vs. UFP-512's agitation). Not interchangeable with any close analog.

Molecular Formula C32H35N5O5
Molecular Weight 569.6 g/mol
Cat. No. B10849186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me)
Molecular FormulaC32H35N5O5
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1CC(C(=O)N2CC3=CC=CC=C3CC2C(=O)NC(CC(=O)O)C4=NC5=CC=CC=C5N4C)N)C)O
InChIInChI=1S/C32H35N5O5/c1-18-12-22(38)13-19(2)23(18)15-24(33)32(42)37-17-21-9-5-4-8-20(21)14-28(37)31(41)35-26(16-29(39)40)30-34-25-10-6-7-11-27(25)36(30)3/h4-13,24,26,28,38H,14-17,33H2,1-3H3,(H,35,41)(H,39,40)/t24-,26-,28-/m0/s1
InChIKeyXFKPEXYNTQLONY-MPYJOUPCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me): A Methylation-Engineered Dmt-Tic δ-Antagonist for Differentiated Opioid Receptor Research


H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me) (CAS 1049747-45-6, CHEMBL450263; also referred to as compound 10 or the N1-methyl-UFP-512 analog) is a synthetic pseudopeptide belonging to the Dmt-Tic (2′,6′-dimethyl-L-tyrosine–tetrahydroisoquinoline-3-carboxylic acid) opioid pharmacophore family. Built upon the δ-agonist scaffold H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid (UFP-512), the N1-methylation of the C-terminal 1H-benzimidazole (Bid) heterocycle functionally converts this compound from a potent δ-opioid receptor agonist into a highly potent and selective δ-opioid receptor antagonist (MVD pA2 = 9.90) while retaining subnanomolar δ-receptor affinity (Kiδ = 0.059 nM) [1]. This single-atom modification also produces a unique in vivo behavioral signature—sedation and convulsions—diametrically opposite to the agitation elicited by its parent agonist UFP-512 [1]. These properties establish H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me) as a mechanistically distinct research tool within the Dmt-Tic series, not interchangeable with either the parent δ-agonist (UFP-512) or the unmethylated diastereomeric series.

Why H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me) Cannot Be Replaced by UFP-512 or Other Dmt-Tic δ-Ligands in Research Procurement


Within the Dmt-Tic pharmacophore series, even minor chemical modifications produce profound and often opposing pharmacological consequences. The N1-methylation of the benzimidazole moiety is a decisive structural switch: it converts a potent δ-agonist into a potent δ-antagonist [1]. This contrasts with other in-class compounds such as UFP-512 (δ-agonist, MVD IC50 = 0.12 nM), UFP-502 (δ-agonist, MVD IC50 = 0.13 nM), and the R-diastereomer compound 11 (δ-antagonist with 2.8-fold weaker pA2 and >3.5-fold weaker μ-agonism) [1]. Furthermore, the N1-Me-substituted compound exhibits opposite in vivo behavioral effects (sedation with convulsions vs. agitation without convulsions) relative to its parent, ruling out functional interchangeability [1]. The retention of subnanomolar δ-affinity (Kiδ = 0.059 nM) alongside a complete functional inversion, combined with differential μ-receptor residual activity, means that substituting this compound with any close analog will alter both the qualitative and quantitative pharmacological readout of any experiment [1].

Quantitative Differentiation Evidence for H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me) Against Closest Dmt-Tic Analogs


N1-Methylation Converts δ Agonism into Potent δ Antagonism: Functional Switch vs. UFP-512

Methylation of the N1-H position of the C-terminal benzimidazole in H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid (UFP-512) completely inverts functional activity at the δ-opioid receptor. The target compound (10) exhibits pure δ-antagonist activity with a pA2 of 9.90 in the electrically stimulated mouse vas deferens (MVD) preparation, whereas the parent compound UFP-512 (4) acts as a potent δ-agonist with an MVD IC50 of 0.12 nM [1]. This is consistent with the broader SAR observation that N1H-Bid hydrogen is essential for δ-agonism and its methylation universally yields δ-antagonists across the series [1]. In the same MVD assay, the target compound produced no measurable agonist activity (IC50 not quantifiable), confirming the complete functional inversion [1].

δ-opioid receptor functional antagonism Dmt-Tic pharmacophore mouse vas deferens assay N-methylation switch

Enhanced δ-Receptor Binding Affinity with Altered μ/δ Selectivity Profile vs. UFP-512

Despite its functional conversion to a δ-antagonist, the N1-methylated compound retains exceptionally high δ-receptor affinity (Kiδ = 0.059 ± 0.008 nM), which is approximately 7.5-fold higher than the parent agonist UFP-512 (Kiδ = 0.443 nM) [1]. Concomitantly, μ-receptor affinity is substantially increased: Kiμ = 5.93 ± 0.82 nM for the target compound vs. 53.9 nM for UFP-512—a ~9-fold improvement in μ-affinity [1]. This compresses the μ/δ selectivity ratio to 101 (vs. 122 for UFP-512), indicating a narrowed selectivity window driven primarily by the disproportionate gain in μ-affinity [1]. The δ-affinity of the target compound (0.059 nM) also exceeds that of the R-diastereomer (compound 11, Kiδ = 0.070 nM) and approaches that of UFP-502 (Kiδ = 0.035 nM), the most δ-affine compound in the series [1].

receptor binding affinity δ-selectivity opioid receptor radioligand displacement structure-activity relationship

Chirality-Dependent Functional Potency: S-Configuration (L-Asp) Outperforms R-Configuration in δ-Antagonism and Retains μ-Agonism

The S-configuration at the aspartic acid α-carbon (L-Asp linker) in the target compound confers significantly greater functional activity than the corresponding R-diastereomer. The target compound (10, S-isomer) displays a pA2 of 9.90 in the MVD (δ-antagonism), whereas compound 11 (R-isomer) yields a pA2 of 9.65—a 1.8-fold reduction in antagonist potency [1]. More strikingly, the S-isomer retains measurable μ-agonist activity (GPI IC50 = 2886 ± 983 nM), while the R-isomer is essentially devoid of μ-agonism (GPI IC50 > 10,000 nM), representing a >3.5-fold difference in μ functional activity [1]. This chirality-dependent differential in μ-agonism is not reflected in binding affinity data, where the two diastereomers show comparable Ki values (Kiμ = 5.93 vs. 11.8 nM), indicating that the L-Asp configuration is critical for functional transduction at μ-receptors rather than for receptor recognition [1].

chirality diastereomer comparison L-Asp vs D-Asp δ-antagonist potency μ-agonism

Opposite In Vivo Behavioral Phenotype: Sedation and Convulsions vs. Agitation Without Convulsions

In head-to-head in vivo behavioral observation in mice following intracerebroventricular (i.c.v.) administration, the target compound (10) and its parent UFP-512 (4) produced diametrically opposite behavioral effects. UFP-512 caused excessive grooming and agitation (constant, fast moving in the cage, burrowing in nesting material) without convulsions even at the highest doses tested [1]. In contrast, the N1-methylated compound (10) induced sedation—mice appeared quiet, easily handled, and moved slowly if at all—and produced convulsions at high i.c.v. doses [1]. Despite these opposite behavioral profiles, both compounds elicited comparable dose-dependent analgesia in the tail-flick test that was reversed by the δ-selective antagonist naltrindole, whereas analgesia in the hot-plate test was not naltrindole-reversible [1]. This indicates that the behavioral divergence cannot be attributed to differential engagement of nociceptive pathways alone and instead reflects distinct CNS pharmacodynamic profiles triggered by the N1-methyl group.

in vivo behavior sedation convulsions δ-opioid receptor CNS pharmacology intracerebroventricular

Enzymatic Stability and Resistance to N-Demethylation: Compound 10 Is Not a Prodrug of UFP-512

A critical question for the in vivo interpretation of N-methylated Dmt-Tic analogs is whether they act as prodrugs that are N-demethylated in vivo to the corresponding δ-agonist. Preliminary enzymatic degradation studies directly addressed this hypothesis: both UFP-512 (4) and its N1-Me analog (10) proved fully stable to enzymatic degradation for 4 hours in plasma and 2 hours in brain homogenate, with no detectable N-demethylation of compound 10 to compound 4 [1]. This finding explicitly rules out the prodrug hypothesis and establishes that the in vivo pharmacological effects of compound 10—including analgesia, sedation, and convulsions—are intrinsic to the N1-methylated molecule itself, not to a metabolically regenerated δ-agonist [1]. This is consistent with the observation that naltrindole reversed compound 10's analgesia only in the tail-flick test but not the hot-plate test, a pattern distinct from what would be expected from a simple δ-agonist prodrug [1].

metabolic stability enzymatic degradation N-demethylation plasma stability brain homogenate

Validated Research and Industrial Application Scenarios for H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me)


δ-Opioid Receptor Functional Switch Research: Probing the Agonist-to-Antagonist Transition via N1-Benzimidazole Methylation

This compound serves as a definitive chemical probe for investigating the molecular mechanism by which N1-H of the benzimidazole moiety gates δ-opioid receptor activation. The direct comparison with UFP-512 (agonist, MVD IC50 = 0.12 nM) versus compound 10 (antagonist, MVD pA2 = 9.90) provides a matched-pair system where a single methylation event completely inverts receptor function [1]. This pair is ideal for molecular dynamics simulations, receptor mutagenesis studies, and cryo-EM structural investigations aimed at resolving the conformational differences between agonist-bound and antagonist-bound δ-receptor states. The availability of both enantiomers (S and R) further enables chirality-dependent functional studies, where the S-isomer uniquely retains μ-agonism (GPI IC50 = 2886 nM) [1].

In Vivo Behavioral Pharmacology Differentiating δ-Antagonist-Mediated Sedation and Proconvulsant Activity from δ-Agonist Agitation

The unique in vivo behavioral signature of compound 10—sedation with convulsions at high doses vs. UFP-512's agitation without convulsions—makes this compound indispensable for studies dissecting δ-receptor-mediated CNS effects [1]. Researchers investigating the role of δ-opioid receptors in seizure susceptibility, sedation, or psychomotor activity can use this compound alongside UFP-512 as a matched pair to differentiate δ-agonism-driven behaviors from δ-antagonism-driven outcomes. The demonstrated enzymatic stability (4 h in plasma, 2 h in brain homogenate) and the exclusion of a prodrug mechanism confirm that observed effects are intrinsic to the N1-methylated antagonist [1].

Bifunctional δ-Antagonist/μ-Agonist Scaffold Development for Pain Research

Compound 10 represents a distinct pharmacological profile within the Dmt-Tic series: potent δ-antagonism (pA2 = 9.90) combined with measurable residual μ-agonism (GPI IC50 = 2886 nM) [1]. This bifunctional profile, where the compound blocks δ-receptors while partially activating μ-receptors, is of specific interest for analgesic drug discovery programs seeking to combine the tolerance-sparing effects of δ-antagonism with the analgesic efficacy of μ-agonism. Compared to the R-diastereomer (compound 11), which is essentially μ-silent (GPI IC50 > 10,000 nM), only the S-isomer provides this bifunctional profile, making stereochemical purity a critical procurement specification [1].

δ-Opioid Receptor Occupancy and Selectivity Profiling in Native Tissue Preparations

With a Kiδ of 0.059 nM—approximately 7.5-fold higher affinity than UFP-512 (Kiδ = 0.443 nM)—compound 10 provides enhanced sensitivity for δ-receptor detection in native tissue binding assays and autoradiography studies [1]. Its μ/δ selectivity ratio of 101, while lower than some series members, still provides adequate discrimination for δ-receptor labeling when appropriate μ-receptor blocking conditions are employed. The compound's well-characterized binding profile in rat brain synaptosomal membranes (confirmed independently by BindingDB, Kiδ = 0.059 nM) [2] establishes it as a validated ligand for receptor occupancy experiments where the highest possible δ-affinity is required without the agonist-induced receptor internalization that complicates experiments with agonist radioligands.

Quote Request

Request a Quote for H-Dmt-Tic-NH-(S)CH(CH2-COOH)-Bid(N1-Me)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.